

Spectroscopic Profile of 1-bromo-2-methoxy-4-methylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-methylanisole

Cat. No.: B1279017

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 1-bromo-2-methoxy-4-methylbenzene (also known as 2-bromo-5-methoxytoluene), with the CAS Number 95740-49-1. This document is intended to be a valuable resource for researchers and scientists engaged in synthetic chemistry, drug discovery, and materials science, offering key data for the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 1-bromo-2-methoxy-4-methylbenzene. It is important to note that while experimental Infrared (IR) and Mass Spectrometry (MS) data are available, experimental ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic data were not found in a comprehensive search of publicly available databases. The experimental protocols provided below outline the standard procedures for acquiring such data.

Infrared (IR) Spectroscopy

Table 1: Key Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-3000	Medium	C-H stretch (aromatic and methyl)
1595	Strong	C=C stretch (aromatic ring)
1480	Strong	C=C stretch (aromatic ring)
1230	Strong	C-O stretch (asymmetric, aryl ether)
1040	Strong	C-O stretch (symmetric, aryl ether)
800-880	Strong	C-H bend (out-of-plane, substituted benzene)
600-700	Medium	C-Br stretch

Data sourced from the NIST Chemistry WebBook.

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
200	100	[M] ⁺ (⁷⁹ Br)
202	97	[M] ⁺ (⁸¹ Br)
185	80	[M-CH ₃] ⁺
157	40	[M-CH ₃ -CO] ⁺
107	30	[M-Br-CO] ⁺
77	25	[C ₆ H ₅] ⁺

Data sourced from the NIST Chemistry WebBook, based on Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques. These protocols are generalized for a compound of this nature and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental data for 1-bromo-2-methoxy-4-methylbenzene is not readily available, the following protocol outlines the procedure for acquiring ^1H and ^{13}C NMR spectra.

- Sample Preparation:
 - Weigh approximately 10-20 mg of 1-bromo-2-methoxy-4-methylbenzene for ^1H NMR, and 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone-d_6) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the final volume is sufficient to cover the detector region of the spectrometer's probe.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
 - Tune and match the probe to the appropriate frequency for the nucleus being observed (^1H or ^{13}C).
- Data Acquisition:

- ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a $30\text{--}45^\circ$ pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (typically 128-1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of solid 1-bromo-2-methoxy-4-methylbenzene directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (Thin Film):
 - Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone).

- Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
- Data Acquisition:
 - Place the prepared sample (ATR unit or salt plate) in the sample compartment of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample holder (or clean salt plate) to subtract atmospheric and solvent absorptions.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm^{-1} .
- Data Analysis:
 - Process the spectrum to identify the characteristic absorption bands.
 - Correlate the observed bands with known vibrational frequencies of functional groups to confirm the molecular structure.

Mass Spectrometry (MS)

- Sample Introduction:
 - For a volatile and thermally stable compound like 1-bromo-2-methoxy-4-methylbenzene, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
 - Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
 - Inject a small volume (e.g., 1 μL) of the solution into the GC inlet. The sample is vaporized and separated on the GC column before entering the mass spectrometer.
- Ionization:

- Electron Ionization (EI) is a common method for this type of molecule. In the ion source, the vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection and Data Analysis:
 - A detector records the abundance of each ion at a specific m/z .
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .
 - Identify the molecular ion peak ($[M]^+$) to determine the molecular weight. The isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) will result in two molecular ion peaks separated by 2 m/z units.
 - Analyze the fragmentation pattern to gain further structural information.

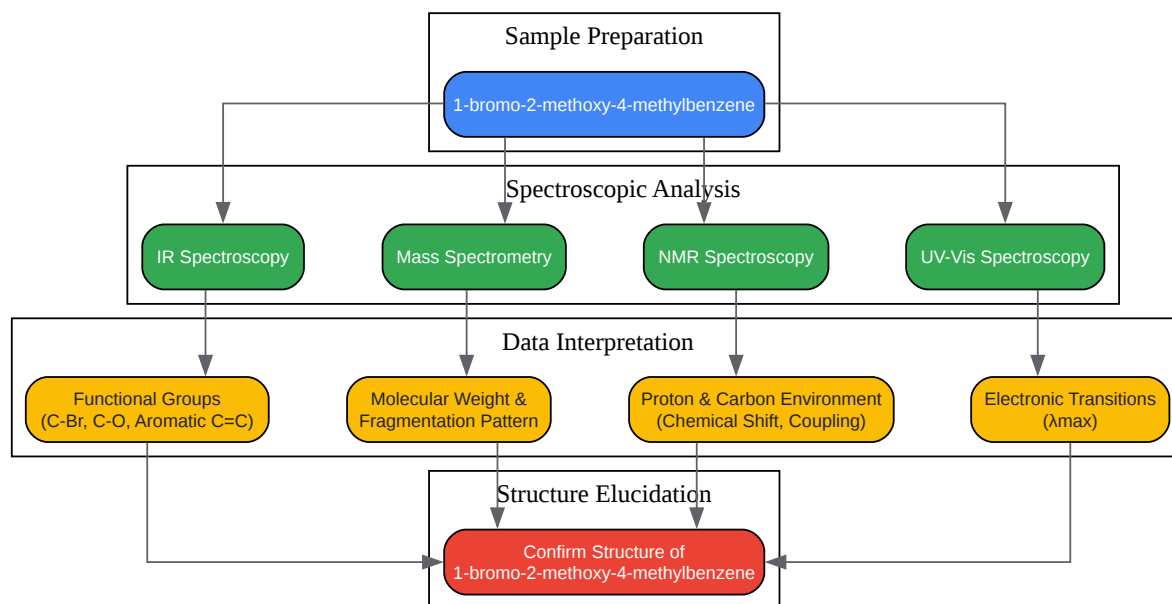
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a dilute solution of 1-bromo-2-methoxy-4-methylbenzene in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). A typical concentration is in the range of 10^{-4} to 10^{-5} M.
 - Prepare a blank solution using the same solvent.
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the blank solvent and another with the sample solution.
 - Place the cuvettes in the respective reference and sample holders.

- Record the absorption spectrum over a specific wavelength range, typically 200-400 nm for aromatic compounds.
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - If the concentration is known accurately, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
 - The position and intensity of the absorption bands provide information about the electronic transitions within the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 1-bromo-2-methoxy-4-methylbenzene.



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Caption: Workflow for the spectroscopic analysis of 1-bromo-2-methoxy-4-methylbenzene.

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